molecular formula C10H10ClNO B2411681 (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime CAS No. 71288-82-9

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime

Cat. No.: B2411681
CAS No.: 71288-82-9
M. Wt: 195.65
InChI Key: ZAWYKLRZLXIEGC-UHFFFAOYSA-N
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Description

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol It is characterized by the presence of a chlorophenyl group, a cyclopropyl group, and an oxime functional group

Properties

IUPAC Name

(NE)-N-[(4-chlorophenyl)-cyclopropylmethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWYKLRZLXIEGC-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=N\O)/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime typically involves the reaction of (4-chlorophenyl)(cyclopropyl)methanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the formation of the oxime product.

Industrial Production Methods

Industrial production methods for (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Scientific Research Applications

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl and cyclopropyl groups may interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula for (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime is C11H10ClNC_{11}H_{10}ClN with a molecular weight of approximately 205.66 g/mol. The compound features a chlorophenyl group attached to a cyclopropyl ketone moiety, which is further modified by an oxime functional group.

PropertyValue
Molecular FormulaC11H10ClNC_{11}H_{10}ClN
Molecular Weight205.66 g/mol
IUPAC Name(E)-(4-chlorophenyl)(cyclopropyl)methanone oxime
CAS Number[Not available]

The biological activity of (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. The compound has been shown to exhibit:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research suggests that (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime may induce apoptosis in cancer cell lines, although the exact mechanisms remain to be fully elucidated.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • In a study assessing the antimicrobial efficacy of various oxime derivatives, (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
  • Anticancer Activity :
    • A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that treatment with (E)-(4-chlorophenyl)(cyclopropyl)methanone oxime resulted in a significant reduction in cell viability, particularly in breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that the compound may inhibit specific signaling pathways associated with cell proliferation and survival, including the PI3K/Akt pathway .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 50-100 µg/mL
AntimicrobialEscherichia coliMIC: 50-100 µg/mL
AnticancerBreast cancer cell linesReduced viability
AnticancerLung cancer cell linesInduced apoptosis

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